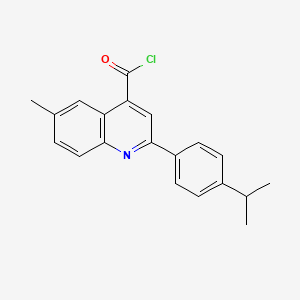

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(21)23)16-10-13(3)4-9-18(16)22-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAVXKUOXIXFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168154 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-55-3 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Condensation Reaction

The quinoline nucleus in 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride is commonly synthesized via the Pfitzinger condensation . This reaction involves the condensation of isatin or substituted isatins with α-methylene carbonyl compounds (such as acetophenone derivatives) in the presence of a strong base like potassium hydroxide in ethanol under reflux conditions. The process proceeds through the formation of isatic acid intermediates, which subsequently undergo decarboxylation to yield the quinoline-4-carboxylic acid scaffold.

- Reaction conditions: Typically reflux in ethanol with 33% KOH for 9–24 hours.

- Yields: Reported yields for quinoline-4-carboxylic acids via this method range from 51% to 85% depending on substituents and reaction time.

This method allows for the introduction of the 4-substituted phenyl group, such as the 4-isopropylphenyl moiety, at the 2-position of the quinoline ring, and methyl substitution at the 6-position can be introduced via the choice of acetophenone derivative.

Alternative Quinoline Syntheses

Other quinoline synthesis methods relevant to this compound include:

- Gould–Jacob synthesis: Involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, useful for preparing 4-substituted quinolines.

- Friedländer synthesis: A condensation of 2-aminobenzaldehyde with ketones under acidic or basic conditions, sometimes modified with copper catalysts for improved yields.

- Suzuki Coupling Routes: For introducing sensitive substituents on the phenyl ring, Suzuki cross-coupling reactions can be employed either before or after quinoline core formation to install the 4-isopropylphenyl group, especially when harsh Pfitzinger conditions are incompatible with certain substituents.

Conversion to Carbonyl Chloride

After obtaining the quinoline-4-carboxylic acid intermediate, the key step is the transformation of the carboxylic acid group at the 4-position into the corresponding carbonyl chloride.

Chlorination with Phosphorus Pentachloride (PCl5)

- Procedure: The quinoline-4-carboxylic acid is reacted with phosphorus pentachloride under reflux conditions, typically in an inert solvent such as dry chloroform or dichloromethane.

- Temperature: 10–15 °C to reflux depending on scale and solvent.

- Outcome: Formation of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride as a reactive intermediate for further functionalization.

Alternative Chlorinating Agents

Other chlorinating reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 may also be employed, often with catalytic amounts of DMF to activate the acid chloride formation. These reagents offer milder reaction conditions and easier removal of by-products.

Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pfitzinger condensation | Isatin + 4-isopropylacetophenone + KOH, EtOH, reflux 9–24 h | 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid | 51–85 | Base-mediated condensation; key quinoline core formation |

| 2 | Acid chloride formation | Phosphorus pentachloride, reflux in inert solvent | 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride | High | Conversion of acid to acid chloride for further use |

Research Findings and Analytical Data

- The Pfitzinger reaction is favored for its ability to tolerate various substituents on the phenyl ring, including the isopropyl group, enabling selective substitution at the 2-position of quinoline.

- The acid chloride intermediate exhibits high reactivity, making it suitable for subsequent amide formation or other nucleophilic acyl substitution reactions.

- Purification typically involves recrystallization from ethanol or other suitable solvents.

- Characterization of the acid chloride includes NMR, IR (notably the carbonyl stretch near 1800 cm^-1), and mass spectrometry confirming molecular weight (~323.8 g/mol).

Detailed Reaction Scheme (Conceptual)

Isatin + 4-Isopropylacetophenone + KOH (EtOH, reflux)

↓ Pfitzinger condensation

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid

↓ PCl5 (reflux)

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert it to dihydroquinolines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, where the quinoline core is coupled with various aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used under mild conditions.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Dihydroquinolines: Formed from reduction reactions.

Coupled Products: Formed from coupling reactions with various aryl or vinyl groups.

Scientific Research Applications

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and functional materials.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Electronic Properties: In material science, the compound’s electronic properties are utilized in the design of organic semiconductors and optoelectronic devices.

Comparison with Similar Compounds

2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl Chloride

This compound (CAS: sc-320558) shares the quinoline-4-carbonyl chloride core and 6-methyl group with the target compound but differs in the 2-position substituent (3-butoxyphenyl vs. 4-isopropylphenyl). The butoxy group is an electron-donating substituent, which may enhance solubility in polar solvents compared to the hydrophobic isopropylphenyl group. Santa Cruz Biotechnology lists this analogue as commercially available at $150.00/100 mg, suggesting ongoing research utility despite the target compound’s discontinuation .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

The 4-chlorophenyl and 4-methoxyphenyl substituents provide contrasting electronic effects: the chloro group is electron-withdrawing, while the methoxy group is electron-donating. Such differences may influence photophysical properties or binding affinities in medicinal chemistry applications. The synthesis of 4k via PdCl₂(PPh₃)₂-catalyzed cross-coupling (yielding a solid with m.p. 223–225°C) highlights the prevalence of palladium-mediated strategies for functionalizing quinoline derivatives .

(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (2)

describes the microwave-assisted synthesis (80°C, 700 W, 6 minutes) of this chalcone derivative, which shares the 4-isopropylphenyl group with the target compound. The presence of a chloro substituent in such systems is associated with enhanced stability and electrophilicity, which may parallel the reactivity of chloro-substituted quinoline acid chlorides. However, the conjugated enone system in this derivative diverges significantly from the acyl chloride functionality, limiting direct comparability .

Historical Context: Quinoline Carboxyl Chlorides in Early Chemistry

(1931) describes 2-phenylquinoline-4-carboxyl chloride reacting with carbamide to form quinoloylcarbamide derivatives (m.p. 215–232°C). The phenyl substituent at the 2-position in this compound provides less steric bulk compared to the target compound’s isopropylphenyl group, suggesting that the latter may exhibit reduced reactivity toward bulky nucleophiles like ethylenediamine. This historical example underscores the role of substituent sterics in dictating reaction pathways and product diversity .

Data Table: Key Properties and Commercial Status of Comparable Compounds

Research Findings and Gaps

- Steric vs. Electronic Effects : The isopropylphenyl group in the target compound likely reduces reactivity in sterically demanding reactions compared to less hindered analogues (e.g., 2-phenyl derivatives) .

Biological Activity

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride can be described as follows:

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.79 g/mol

- Functional Groups : Quinoline ring, carbonyl chloride, isopropyl group

The biological activity of quinoline derivatives often involves several mechanisms:

- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting its function and leading to cytotoxic effects on cancer cells.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases.

- Modulation of Signaling Pathways : Quinoline derivatives can influence various signaling pathways that regulate inflammation and apoptosis.

Anticancer Activity

Recent studies have indicated that 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride exhibits significant anticancer activity. Its mechanism involves:

- Inhibition of Topoisomerase Activity : Similar to other quinoline derivatives, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties:

- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Inhibition of NF-kB Pathway : It could potentially inhibit the NF-kB signaling pathway, which is often activated during inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of quinolines are well-documented:

- Broad-spectrum Activity : Research indicates that this compound may exhibit activity against a range of bacterial and fungal pathogens.

- Mechanism : The antimicrobial effects are likely due to the disruption of microbial cell membranes and interference with metabolic processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride:

| Study | Findings |

|---|---|

| Kumar et al. (2019) | Reported potent anticancer activity in vitro against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics. |

| Mahajan et al. (2018) | Demonstrated anti-inflammatory effects in animal models, showing significant reduction in edema and inflammatory markers. |

| Cieslik et al. (2012) | Found broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-isopropylphenyl)-6-methylquinoline-4-carbonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedländer condensation or palladium-catalyzed cross-coupling reactions. For example, describes similar quinoline derivatives synthesized using PdCl₂(PPh₃)₂ in DMF with K₂CO₃ as a base. Yields are optimized by controlling reaction temperature (reflux conditions), stoichiometry of aryl boronic acids, and catalyst loading (e.g., 5 mol% Pd). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and aromatic proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation. highlights HRMS as a key tool for verifying synthetic products. Additionally, melting point analysis (e.g., mp 62–64°C for structurally similar compounds in ) provides preliminary purity checks .

Q. What safety precautions are necessary when handling this acyl chloride derivative?

- Methodological Answer : Acyl chlorides are moisture-sensitive and corrosive. Use anhydrous conditions, inert atmosphere (N₂/Ar), and personal protective equipment (gloves, goggles). recommends immediate removal of contaminated clothing and thorough rinsing with water in case of exposure. Store in sealed containers under dry, ventilated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the 4-isopropylphenyl group influence the reactivity of the carbonyl chloride moiety?

- Methodological Answer : The electron-donating isopropyl group stabilizes the quinoline core, potentially reducing electrophilicity at the carbonyl chloride. Comparative studies (e.g., substituting with electron-withdrawing groups like chloro in ) can elucidate reactivity trends. Kinetic assays under nucleophilic conditions (e.g., with amines or alcohols) paired with DFT calculations are recommended .

Q. What strategies can resolve contradictions in biological activity data for quinoline-based derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays (as in ) may arise from impurity profiles or assay conditions. Validate purity via HPLC (>95%, as in ) and replicate assays under standardized protocols (e.g., CLSI guidelines). Structure-activity relationship (SAR) studies, such as modifying the 6-methyl or 4-isopropyl groups, can clarify bioactivity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (quinoline absorbance ~310 nm) and LC-MS to identify hydrolysis byproducts (e.g., carboxylic acid derivatives, as in ). Anhydrous storage at –20°C is advised for long-term stability .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (as applied in and ) is definitive for confirming substituent positions and intermolecular interactions. Grow crystals via slow evaporation in ethanol or ethyl acetate. Compare unit cell parameters with CCDC databases to validate structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.